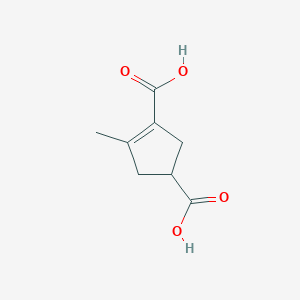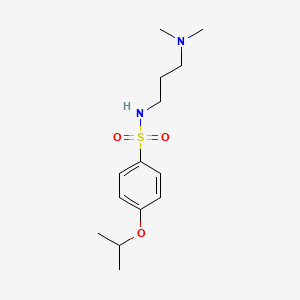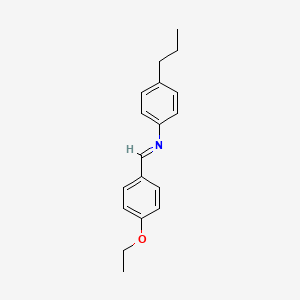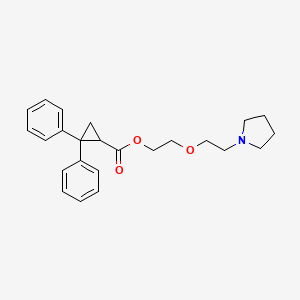
4,4'-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two N,N-diethyl-3-methylaniline groups connected by a 2-methylpropane-1,1-diyl bridge. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with a suitable alkylating agent such as 2-methylpropane-1,1-diyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Similar in structure but with different substituents.
4,4`-(2-Methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline): Contains quinazoline groups instead of N,N-diethyl-3-methylaniline.
2,2’-((1-Methylpropane-1,3-diyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborinane): Features dioxaborinane groups.
Uniqueness
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) is unique due to its specific combination of N,N-diethyl-3-methylaniline groups and the 2-methylpropane-1,1-diyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
33906-10-4 |
|---|---|
Molekularformel |
C26H40N2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
4-[1-[4-(diethylamino)-2-methylphenyl]-2-methylpropyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C26H40N2/c1-9-27(10-2)22-13-15-24(20(7)17-22)26(19(5)6)25-16-14-23(18-21(25)8)28(11-3)12-4/h13-19,26H,9-12H2,1-8H3 |
InChI-Schlüssel |
VSPBCMJUTRXYRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)

![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
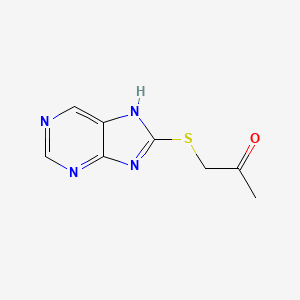


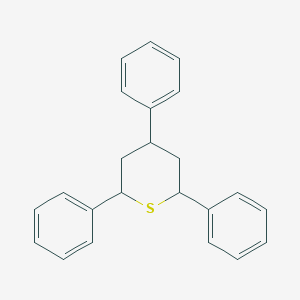

![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
